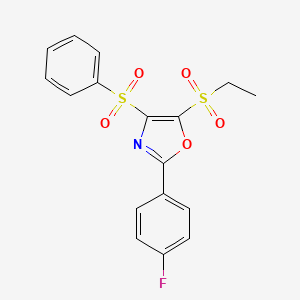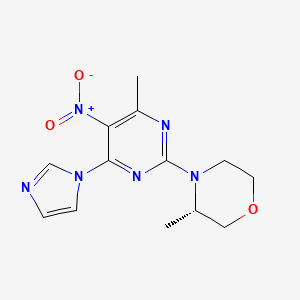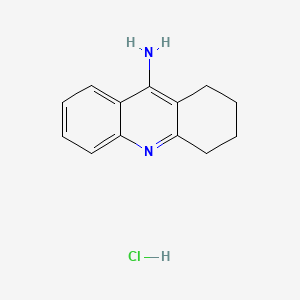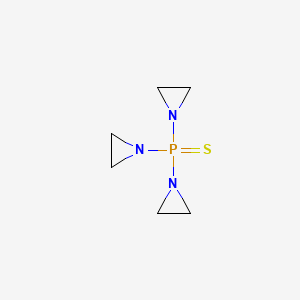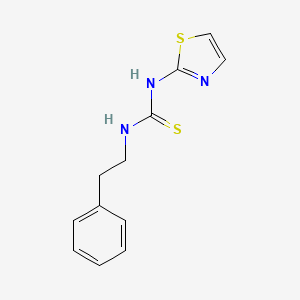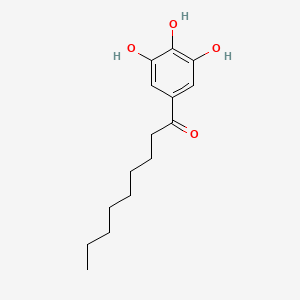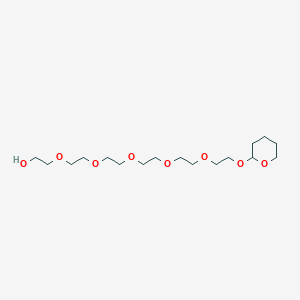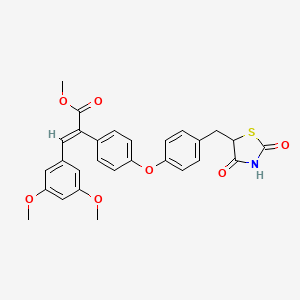
Inhibidor de ROCK
Descripción general
Descripción
ROCK Inhibitor, specifically Y-27632, is a selective inhibitor of the p160-Rho-associated coiled kinase (ROCK) and is a factor that enhances embryonic stem cell survival upon single cell dissociation . It is a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock (Ki=140nM) and Rock-II .
Synthesis Analysis
The design of novel ROCK inhibitors has been approached using fragment-based de novo drug design . Caffeic acid (an aglycone of acteoside) as a scaffold and fragments from 336 reported ROCK inhibitors were used for the design of novel leads . The designed leads showed better binding than the approved drug fasudil and also interacted with the key hinge region residue Met156 of ROCK I .Molecular Structure Analysis
The molecular structure of ROCK inhibitors has been studied using computational techniques such as molecular docking, virtual screening, fragment-based method, de novo approach, pharmacophore, and QSAR . The molecular weight of ROCK Inhibitor is 380.46 and its molecular formula is C21H20N2O3S .Chemical Reactions Analysis
The chemical reactions involved in the action of ROCK inhibitors have been studied using a set of chemical reaction rules to carry out the fragmentation, generating fragments that can be put together back to construct a new molecule using known chemistries .Physical And Chemical Properties Analysis
The physical and chemical properties of ROCK inhibitors have been analyzed using in-silico techniques. These techniques trace drug-like molecules on the basis of 2D depiction (physical, chemical properties) and molecules must fulfill up to 2 of these rules otherwise represent some ADMET obstacles .Aplicaciones Científicas De Investigación
Investigación con células madre
Los inhibidores de ROCK, como Y-27632, mejoran la supervivencia de las células madre embrionarias humanas (ES). Previenen la apoptosis (anoikis) cuando las células ES se disocian en células individuales, lo que mejora la eficiencia de la clonación y la formación de cuerpos embrionarios .
Oftalmología
En oftalmología, los inhibidores de ROCK se utilizan como fármacos eficaces para enfermedades como el glaucoma. Por ejemplo, las gotas para los ojos de ripasudil se han aprobado en Japón. Promueven la adhesión y proliferación de las células endoteliales corneales, lo que es crucial para el éxito del trasplante de córnea .
Tono vascular y salud del nervio óptico
La aplicación de inhibidores de ROCK puede aumentar el tono vascular miogénico a través de la endotelina 1. Esto puede mejorar la perfusión de la cabeza del nervio óptico, reduciendo la pérdida de células ganglionares de la retina (RGC), lo que es beneficioso en condiciones como el glaucoma .
Terapia contra el cáncer
Los inhibidores de ROCK han mostrado promesa en múltiples modelos preclínicos de cáncer. Se están explorando por su utilidad potencial en la terapia clínica contra el cáncer, ya que pueden superar los obstáculos que se encuentran en los tratamientos tradicionales .
Tratamiento del glaucoma más allá de la reducción de la PIO
A diferencia de los medicamentos convencionales, los inhibidores de ROCK se dirigen directamente a la vía de salida del trabeculado. Ofrecen un doble beneficio en el tratamiento del glaucoma al reducir la presión intraocular (PIO) y proporcionar neuroprotección, al tiempo que previenen la fibrosis .
Trastornos neurológicos
La formulación intravenosa del inhibidor de ROCK fasudil ha sido aprobada para el tratamiento de la hemorragia subaracnoidea desde 1995. Hay investigaciones en curso sobre las aplicaciones orales para un uso terapéutico más amplio en los trastornos neurológicos .
Mecanismo De Acción
ROCK inhibitors act on Rho kinase by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . Some studies suggest that Rho kinase inhibitors also play a role in anti-angiogenesis by blocking ERK and Akt signaling pathways .
Safety and Hazards
ROCK inhibitors are toxic and contain a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . They are moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
Direcciones Futuras
ROCK inhibitors have gained significant attention as emerging novel treatment options in the field of ophthalmology in recent years . The evidence supporting their efficacy in glaucoma and corneal pathology includes both in vitro and clinical studies . New drug delivery systems and drug combinations might reduce the side effect and improve the IOP-lowering effects .
Propiedades
IUPAC Name |
6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGWEVTVGZDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468040 | |
| Record name | TC-S 7001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867017-68-3 | |
| Record name | TC-S 7001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are ROCKs and what is their role in cellular processes?
A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:
- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []
- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []
- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]
Q2: How do ROCK inhibitors exert their therapeutic effects?
A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:
- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]
- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]
- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]
Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?
A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []
Q4: What are some examples of ROCK inhibitors and their structural characteristics?
A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:
- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]
- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]
- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []
- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []
- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []
Q5: Can you provide more information on the chemical structure and properties of these inhibitors?
A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.
Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?
A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []
Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?
A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)
